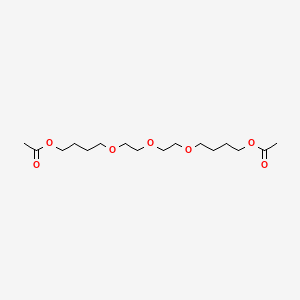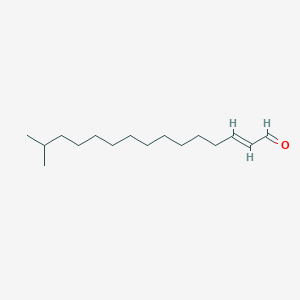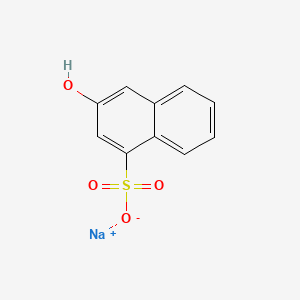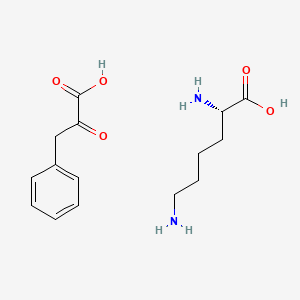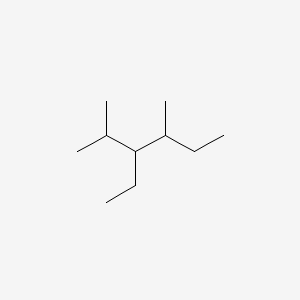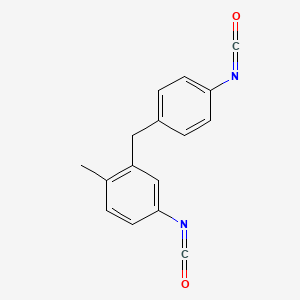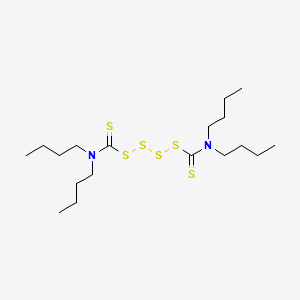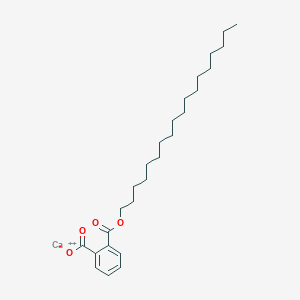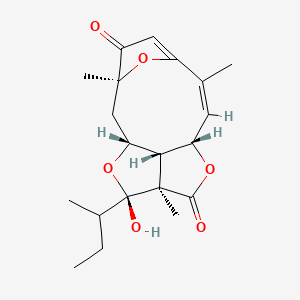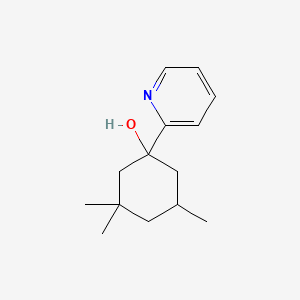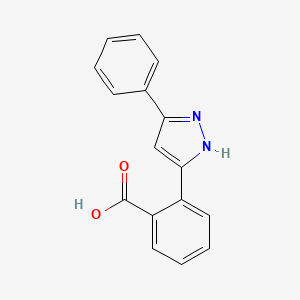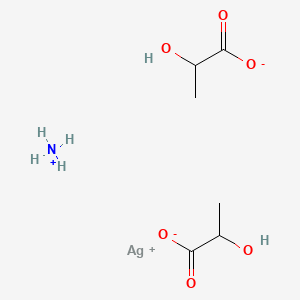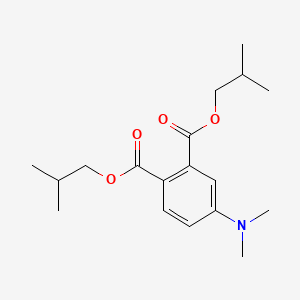
Bis(2-methylpropyl) 4-(dimethylamino)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) 4-(dimethylamino)phthalate is a chemical compound with the molecular formula C18H27NO4. . This compound is part of the phthalate family, which are esters of phthalic acid and are commonly used as plasticizers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 4-(dimethylamino)phthalate typically involves the esterification of 4-(dimethylamino)phthalic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature conditions ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl) 4-(dimethylamino)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: 4-(Dimethylamino)phthalic acid.
Reduction: Bis(2-methylpropyl) 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-methylpropyl) 4-(dimethylamino)phthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the release properties of active pharmaceutical ingredients.
Industry: Utilized in the production of flexible plastics and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis(2-methylpropyl) 4-(dimethylamino)phthalate involves its interaction with cellular receptors and enzymes. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The compound may bind to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methylpropyl) phthalate: Similar in structure but lacks the dimethylamino group.
Diethyl phthalate: Another phthalate ester with different alkyl groups.
Dibutyl phthalate: Commonly used plasticizer with different alkyl groups.
Uniqueness
Bis(2-methylpropyl) 4-(dimethylamino)phthalate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological systems, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
84787-86-0 |
|---|---|
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
bis(2-methylpropyl) 4-(dimethylamino)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H27NO4/c1-12(2)10-22-17(20)15-8-7-14(19(5)6)9-16(15)18(21)23-11-13(3)4/h7-9,12-13H,10-11H2,1-6H3 |
Clé InChI |
FKRSLRWHBAPVMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=C(C=C(C=C1)N(C)C)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


